2-(2-Methylthiazol-4-yl)acetonitrile

Description

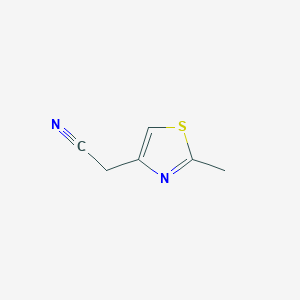

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPXHYYGOAFSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368071 | |

| Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13458-33-8 | |

| Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Methylthiazol-4-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylthiazol-4-yl)acetonitrile is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring substituted with a methyl group at the 2-position and a cyanomethyl group at the 4-position, offers a versatile scaffold for the synthesis of a wide array of more complex molecules. The thiazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known to impart a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility as a strategic intermediate in the discovery of novel therapeutics.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is registered under the CAS number 13458-33-8 .

Molecular Structure:

The structure consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom. A methyl group (-CH₃) is attached to the carbon atom at position 2 of the ring, and an acetonitrile group (-CH₂CN) is attached to the carbon atom at position 4.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13458-33-8 | Alfa Chemistry |

| Molecular Formula | C₆H₆N₂S | Alfa Chemistry |

| Molecular Weight | 138.19 g/mol | MySkinRecipes[4] |

| Appearance | White Solid | Alfa Chemistry |

| Purity | 96% | Alfa Chemistry |

| XLogP3 | 1.0 | PubChemLite |

| Hydrogen Bond Donor Count | 0 | PubChemLite |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite |

| Rotatable Bond Count | 1 | PubChemLite |

| Exact Mass | 138.02516 Da | PubChemLite |

| Monoisotopic Mass | 138.02516 Da | PubChemLite |

| Topological Polar Surface Area | 51.0 Ų | PubChemLite |

| Heavy Atom Count | 9 | PubChemLite |

Note: Some properties are predicted based on computational models and may differ from experimental values.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Hantzsch thiazole synthesis . This classical condensation reaction provides a straightforward route to the thiazole ring system from readily available starting materials.[4]

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps to form the aromatic thiazole ring.

Figure 2: Generalized workflow of the Hantzsch thiazole synthesis.

Proposed Experimental Protocol

The synthesis of this compound can be achieved by the reaction of thioacetamide with a suitable α-haloketone, such as 3-chloro-4-oxopentanenitrile.

Reactants:

-

Thioacetamide (CH₃CSNH₂)

-

3-Chloro-4-oxopentanenitrile (ClCH(COCH₃)CH₂CN)

-

Solvent (e.g., Ethanol, Acetonitrile)

-

Base (optional, e.g., Triethylamine, Pyridine)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in a suitable solvent such as ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-4-oxopentanenitrile dropwise at room temperature. An exotherm may be observed.

-

Reaction: The reaction mixture is then heated to reflux for a specified period (typically 1-4 hours) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The use of a base like triethylamine can be employed to neutralize the HCl generated during the reaction.[5]

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or acetonitrile are commonly used as they are polar enough to dissolve the reactants and are relatively inert under the reaction conditions.[5]

-

Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Base: The addition of a non-nucleophilic base can improve the yield by scavenging the acid formed during the reaction, which might otherwise lead to side reactions.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of bioactive molecules.[1][2] The cyanomethyl group is particularly useful as it can be readily converted into other functional groups such as carboxylic acids, amines, and amides, allowing for diverse structural modifications.[6]

As a Precursor to Bioactive Compounds

The reactive methylene group of the acetonitrile moiety is susceptible to electrophilic attack, enabling the construction of more complex heterocyclic systems.[7] This reactivity has been exploited in the synthesis of various fused heterocyclic derivatives with potential therapeutic applications.

Role in the Synthesis of Kinase Inhibitors and Other Therapeutics

While specific examples detailing the direct use of this compound in the synthesis of named drugs are not prevalent in publicly accessible literature, its structural motifs are found in various classes of therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including:

-

Antimicrobial and Antifungal Agents: The thiazole ring is a key component of many antimicrobial drugs.[1][4]

-

Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties.[1][4]

-

Anticancer Agents: The thiazole scaffold is present in several anticancer drugs, and its derivatives are actively being explored as potential new cancer therapeutics.[2]

The combination of the established bioactivity of the thiazole ring and the synthetic versatility of the cyanomethyl group makes this compound a highly attractive building block for the generation of compound libraries for high-throughput screening in drug discovery programs.

Figure 3: Role of this compound in a typical drug discovery workflow.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a risk assessment can be conducted based on the hazards associated with its structural components: the thiazole ring and the acetonitrile functional group.

General Hazards:

-

Toxicity: Acetonitrile and its derivatives are generally considered harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Irritation: The compound may cause skin and eye irritation.[8]

-

Flammability: While the thiazole ring is relatively stable, the acetonitrile moiety can contribute to flammability.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

Respiratory Protection: Work in a well-ventilated fume hood. If engineering controls are not sufficient, a respirator with an appropriate cartridge should be used.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[9] Handle in a well-ventilated area, preferably a chemical fume hood.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis via the Hantzsch reaction, coupled with the proven biological relevance of the thiazole scaffold and the synthetic utility of the cyanomethyl group, makes it a key intermediate in the quest for novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in drug discovery and development programs.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699-718.

-

MySkinRecipes. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile. [Link]

-

PubChemLite. 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile. [Link]

- Gomha, S. M., & Abdel-aziz, H. M. (2013). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Chemistry of Heterocyclic Compounds, 49(1), 126-134.

-

Encyclopedia.pub. Cyanomethylation Reaction. (2023, May 5). [Link]

- Google Patents.

-

Upadhyay, A., & Singh, J. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4963. [Link]

-

Science Interactive. SAFETY DATA SHEET - Acetonitrile. (2013, October 10). [Link]

-

ResearchGate. Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. (2009, August 6). [Link]

Sources

- 1. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]

- 8. 2-(1,3-Thiazol-2-yl)acetonitrile | C5H4N2S | CID 4913352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-(2-Methylthiazol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(2-Methylthiazol-4-yl)acetonitrile and the Role of NMR

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The title compound, this compound, is a functionalized thiazole derivative with potential applications as a building block in the synthesis of novel therapeutic agents and agrochemicals.[1] The precise and unambiguous determination of its chemical structure is paramount for any research and development endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) provides a detailed molecular fingerprint. This guide will walk through the theoretical and practical aspects of NMR analysis as it pertains to this compound, offering insights into expected spectral features and the rationale behind them.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating experimental protocol is essential. The following steps outline a robust methodology for the analysis of this compound.

2.1. Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical and can influence chemical shifts.[2] Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds. For compounds with limited solubility in CDCl₃, or to resolve overlapping signals, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetonitrile-d₃ (CD₃CN) can be employed.[2]

-

Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount should be added to the solvent.

2.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard single pulse (zg30) | Standard single pulse with proton decoupling (zgpg30) |

| Number of Scans | 16-64 | 1024-4096 |

| Acquisition Time | 3-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-2 seconds | 2 seconds |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Temperature | 298 K | 298 K |

This experimental workflow can be visualized as follows:

Predicted ¹H NMR Spectral Analysis

Based on the principles of chemical shifts and spin-spin coupling, and by drawing comparisons with structurally similar thiazole derivatives, we can predict the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H₂/H₃/H₄ (CH₃) | ~2.7 | Singlet (s) | 3H | Protons on a methyl group attached to an sp² carbon of the electron-deficient thiazole ring. The deshielding effect of the ring system shifts it downfield from a typical aliphatic methyl group. |

| H₅/H₆ (CH₂) | ~3.8 | Singlet (s) | 2H | Methylene protons adjacent to both the electron-withdrawing nitrile group and the thiazole ring. This proximity to two deshielding groups results in a significant downfield shift. |

| H₁ (Thiazole H) | ~7.1 | Singlet (s) | 1H | The lone proton on the thiazole ring. Its chemical shift is characteristic of protons on electron-deficient aromatic heterocyclic systems. |

Causality Behind Predicted Chemical Shifts:

-

Thiazole Ring Protons: The thiazole ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen and sulfur atoms. This electron deficiency leads to a deshielding of the ring protons, causing them to resonate at a relatively high chemical shift (downfield) compared to protons on a benzene ring.

-

Methyl Protons (H₂/H₃/H₄): The methyl group is attached to the C2 position of the thiazole ring. The electron-withdrawing nature of the ring deshields these protons, shifting their resonance downfield from the typical ~0.9 ppm of an alkane.

-

Methylene Protons (H₅/H₆): These protons are in an environment where they are influenced by two electron-withdrawing groups: the thiazole ring and the nitrile group (-C≡N). The nitrile group's anisotropy and inductive effects contribute significantly to their downfield shift.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ | ~19 | The methyl carbon is in the typical aliphatic region but is slightly deshielded by the attached thiazole ring. |

| CH₂ | ~25 | This methylene carbon is deshielded by the adjacent thiazole ring and the nitrile group. |

| CN | ~117 | The nitrile carbon has a characteristic chemical shift in this region.[3] |

| C5 | ~115 | This carbon of the thiazole ring is shielded by the adjacent sulfur atom. |

| C4 | ~150 | This thiazole carbon is deshielded due to its proximity to the nitrogen atom and the attached acetonitrile group. |

| C2 | ~165 | This sp² carbon of the thiazole ring is significantly deshielded by the adjacent nitrogen and sulfur atoms. |

Factors Influencing ¹³C Chemical Shifts:

-

Hybridization: sp² carbons of the thiazole ring resonate at a much higher chemical shift than the sp³ carbons of the methyl and methylene groups.

-

Electronegativity: The highly electronegative nitrogen and sulfur atoms in the thiazole ring cause a significant downfield shift for the adjacent carbon atoms (C2 and C4).

-

Nitrile Group: The sp-hybridized carbon of the nitrile group has a distinct chemical shift around 117 ppm.[3]

Advanced NMR Techniques for Structural Verification

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are invaluable for confirming assignments and providing unambiguous structural proof.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would primarily be used to confirm the absence of coupling between the three singlet signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., the methyl protons at ~2.7 ppm to the methyl carbon at ~19 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular framework. For instance, correlations would be expected between the methylene protons (H₅/H₆) and the thiazole carbons C4 and C5, as well as the nitrile carbon.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the underlying principles of chemical shifts and coupling constants in heterocyclic systems, and by following a rigorous experimental protocol, researchers can confidently approach the structural characterization of this and related molecules. The presented predicted data, along with the rationale for these predictions, serves as a valuable roadmap for the interpretation of experimentally acquired spectra. The integration of 1D and 2D NMR techniques, as outlined, represents the gold standard for the unambiguous structural elucidation of novel organic compounds, a critical step in the journey of drug discovery and development.

References

-

A Novel Organic Semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) Thin Films: Synthesis, Optical and Electrical properties. (2023). Preprint. Available at: [Link]

-

A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (2023). New Journal of Chemistry. Available at: [Link]

-

2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile. MySkinRecipes. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(2-Methylthiazol-4-yl)acetonitrile

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 2-(2-Methylthiazol-4-yl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven insights for spectral acquisition and interpretation. Our approach is grounded in established principles of NMR spectroscopy and supported by authoritative references to ensure scientific integrity.

Molecular Structure and NMR-Active Nuclei

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the C2 position and an acetonitrile group at the C4 position. The key NMR-active nuclei are ¹H and ¹³C, and their chemical environments are distinct, allowing for structural elucidation through NMR spectroscopy.

The structure and numbering convention used in this guide are as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are based on the analysis of structurally similar compounds and established substituent effects. The aromaticity of the thiazole ring significantly influences the chemical shifts of its protons.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 | 7.10 - 7.30 | Singlet (s) | 1H | The proton at the C5 position of the thiazole ring is in an electron-rich aromatic environment. Its chemical shift is expected in the aromatic region for thiazole protons, which typically ranges from 7.27 to 8.77 ppm.[1] The electron-donating effect of the sulfur atom and the substituents may shift it slightly upfield. |

| CH₂ | 3.80 - 4.00 | Singlet (s) | 2H | These protons are on a carbon adjacent to an electron-withdrawing nitrile group and the thiazole ring. This deshielding environment shifts the signal downfield. |

| CH₃ | 2.60 - 2.80 | Singlet (s) | 3H | The methyl group is attached to the C2 position of the thiazole ring. Protons on methyl groups attached to aromatic rings typically appear in this region. |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are derived from typical values for thiazole derivatives and the known effects of the methyl and acetonitrile substituents.[2][3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 165 - 168 | This carbon is bonded to two heteroatoms (N and S) and a methyl group. In thiazole derivatives, the C2 carbon typically resonates in this downfield region.[2] |

| C4 | 145 - 148 | The C4 carbon is part of the aromatic ring and is substituted with the acetonitrile group. Its chemical shift is influenced by the double bond and the neighboring sulfur atom.[2] |

| C5 | 115 - 118 | The C5 carbon is adjacent to the nitrogen atom and bears a proton. It is generally the most upfield of the thiazole ring carbons.[2] |

| CN | 117 - 120 | The carbon of the nitrile group characteristically appears in this region of the spectrum.[4][5] |

| CH₂ | 20 - 25 | This aliphatic carbon is situated between the thiazole ring and the nitrile group. |

| CH₃ | 18 - 22 | The methyl carbon attached to the thiazole ring is expected in the typical aliphatic region. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent peak.[6] If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered.[6][7]

-

Concentration: Prepare a solution by dissolving 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for referencing the chemical shifts to 0 ppm.[6]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Caption: Recommended workflow for NMR data acquisition.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃). Reference the ¹³C spectrum using the TMS signal at 0.00 ppm or the solvent signal (e.g., 77.16 ppm for CDCl₃).[8]

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Causality Behind Experimental Choices and Spectral Interpretation

-

Choice of Solvent: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. The polarity of the solvent can also slightly influence the chemical shifts of the analyte due to solvent-solute interactions.[6]

-

Proton Decoupling in ¹³C NMR: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by collapsing the carbon-proton couplings into single lines, which also enhances the signal intensity through the Nuclear Overhauser Effect (NOE).

-

Relaxation Delay: A sufficient relaxation delay is crucial for quantitative ¹³C NMR, as carbons with no attached protons (quaternary carbons) often have longer relaxation times.

Conclusion

This guide provides a robust framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions with standardized experimental protocols, researchers can confidently perform structural characterization of this and related molecules. The provided chemical shift predictions serve as a reliable starting point for spectral assignment.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Wikipedia. (2023). Thiazole. In Wikipedia. Retrieved from [Link]

-

Kim, J. H., Lee, J., & Lee, K. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 26(24), 7705. [Link]

-

Abuelwafa, A. A., Elnobi, S., Santos, M. A., & Alsoghier, H. (2023). A Novel Organic Semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) Thin Films: Synthesis, Optical and Electrical properties. ResearchGate. [Link]

-

Farghaly, T. A., Alfaifi, M. Y., & Magda, A. (2023). Synthesis, characterization, and biological evaluation of novel thiazole and formazan derivatives linked to 5-Bromo-indan. ResearchGate. [Link]

-

Rana, A., Siddiqui, N., & Khan, S. A. (2013). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 3(12), 17494–17504. [Link]

-

Sastry, K. A. R., & Reddy, G. J. (1981). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 90(2), 111-122. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). CIL NMR Solvent Data Chart. Retrieved from [https://www.mit.edu/~ Spectroscopy/downloads/nmr_solvents.pdf]([Link]~ Spectroscopy/downloads/nmr_solvents.pdf)

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. web.mit.edu [web.mit.edu]

Deconstructing the Vibrational Landscape: An In-Depth Technical Guide to the Infrared Spectrum of 2-(2-Methylthiazol-4-yl)acetonitrile

This technical guide provides a comprehensive analysis and interpretation of the infrared (IR) spectrum of 2-(2-Methylthiazol-4-yl)acetonitrile, a heterocyclic compound of interest in pharmaceutical and agrochemical research. By dissecting the vibrational modes of its constituent functional groups, we will establish a detailed roadmap for identifying and characterizing this molecule using Fourier Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between molecular structure and spectral features.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching, bending, rocking, and scissoring, are unique to the types of bonds and the overall molecular structure. The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular "fingerprint," providing invaluable information about the functional groups present in a sample.

The molecule of interest, this compound, possesses a unique combination of functional groups: a nitrile (-C≡N), a thiazole ring, a methyl group (-CH₃), and a methylene bridge (-CH₂-). Each of these components will give rise to characteristic absorption bands in the IR spectrum. A thorough understanding of these individual contributions is paramount for accurate spectral interpretation and quality control in synthetic processes.

Molecular Structure and Key Vibrational Units

To effectively interpret the IR spectrum, it is essential to first visualize the molecular structure and identify the key bonds and functional groups that will contribute to the vibrational modes.

Figure 2. A logical workflow for the interpretation of the IR spectrum of this compound.

-

Initial Examination of the Diagnostic Region (4000-1500 cm⁻¹):

-

Look for the sharp, intense band around 2250 cm⁻¹ characteristic of the nitrile (-C≡N) stretch . Its presence is a strong indicator of the correct compound.

-

Identify the C-H stretching vibrations. Bands above 3000 cm⁻¹ correspond to the aromatic C-H on the thiazole ring , while those just below 3000 cm⁻¹ are from the methyl (-CH₃) and methylene (-CH₂-) groups .

-

-

Analysis of the Fingerprint Region (1500-400 cm⁻¹):

-

Locate the C=N and C=C stretching vibrations of the thiazole ring between 1620 cm⁻¹ and 1500 cm⁻¹.

-

Identify the bending vibrations of the methyl and methylene groups in the 1470-1370 cm⁻¹ range.

-

Examine the region below 1000 cm⁻¹ for the C-H out-of-plane bending of the substituted thiazole ring.

-

-

Comparison and Confirmation:

-

Compare the observed band positions with the predicted frequencies in the table above.

-

For definitive identification, compare the obtained spectrum with a reference spectrum of a known standard if available. The unique pattern of bands in the fingerprint region is particularly useful for this purpose.

-

Conclusion

The infrared spectrum of this compound is rich with information that directly correlates to its molecular structure. By systematically identifying the characteristic absorption bands of the nitrile, methylthiazole, and methylene functionalities, one can confidently confirm the identity and purity of this compound. This guide provides a robust framework for both the acquisition and interpretation of the FTIR spectrum, empowering researchers to leverage this powerful analytical technique in their synthetic and developmental workflows.

References

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link] [1][2]2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing. [Link]

-

IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry and Biochemistry. [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Stationary IR spectra of several acetonitrile isotopologues. ResearchGate. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Spectroscopy of Aromatic Compounds. Organic Chemistry | OpenStax. [Link]

-

The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

The features of IR spectrum. SlidePlayer. [Link]

-

Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

2-(1,3-Benzothiazol-2-yl)acetonitrile. PubChem. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. Michigan State University Chemistry. [Link]

-

CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Puget Sound. [Link]

Sources

Mass spectrometry fragmentation pattern of 2-(2-Methylthiazol-4-yl)acetonitrile

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-Methylthiazol-4-yl)acetonitrile

Introduction

In the landscape of modern drug discovery and development, the thiazole scaffold is a recurring motif, present in a multitude of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] this compound is a key heterocyclic building block used in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its structural characterization is a critical step in ensuring the quality and identity of synthesized materials.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the molecular weight determination and structural elucidation of such compounds. The fragmentation pattern generated under electron ionization (EI) provides a unique molecular fingerprint, offering profound insights into the molecule's structure.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. We will dissect the primary fragmentation pathways, explain the mechanistic rationale behind the formation of key fragment ions, and provide a robust experimental protocol for acquiring high-quality mass spectral data. This guide is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification of heterocyclic intermediates.

Molecular Structure and Properties

To understand the fragmentation pattern, we must first consider the molecule's structure. This compound consists of a thiazole ring substituted at the 2-position with a methyl group and at the 4-position with an acetonitrile (-CH₂CN) moiety. This structure contains several features that will dictate its behavior in the mass spectrometer: a heteroaromatic ring, a labile C-C bond adjacent to the ring (a benzylic-like position), and a nitrile functional group.

| Property | Value |

| Molecular Formula | C₆H₆N₂S |

| Molecular Weight | 138.19 g/mol |

| Exact Mass | 138.0252 Da |

| Chemical Structure | |

Note: Exact mass calculated based on the most abundant isotopes: C=12.0000, H=1.0078, N=14.0031, S=31.9721.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the ion source of a mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•⁺) at m/z 138. This molecular ion is a radical cation that contains excess energy, which it dissipates through a series of fragmentation reactions. The most favorable cleavage events are those that result in the formation of stable products (cations and neutral radicals).

Based on established principles of mass spectral fragmentation, we can predict several high-probability pathways.[4][5]

Pathway A: Alpha-Cleavage (Benzylic-like Cleavage)

The most prominent fragmentation pathway for compounds with an alkyl substituent on an aromatic or heteroaromatic ring is the cleavage of the C-C bond beta to the ring, a process known as alpha-cleavage.[5] In this case, the bond between the thiazole ring and the methylene carbon of the acetonitrile group is the weakest link. Cleavage at this position is highly favored because it leads to the formation of a resonance-stabilized heteroaromatic cation.

-

M•⁺ (m/z 138) → [C₅H₆NS]⁺ + •CH₂CN

This cleavage results in the formation of the 2-methyl-4-thiazolyl cation at m/z 98 . The charge is preferentially retained by the larger, aromatic fragment due to its superior stability. The expelled neutral fragment is the cyanomethyl radical (•CH₂CN). We predict this m/z 98 ion to be the base peak in the spectrum due to its high stability.

Pathway B: Thiazole Ring Fragmentation

Heterocyclic rings themselves can undergo fragmentation, although these pathways are often secondary to the loss of labile side chains.[6] The thiazole ring in the molecular ion or in subsequent fragment ions may cleave. One plausible fragmentation involves the characteristic loss of a thioformyl radical (•HCS) or related species, a known fragmentation pattern for sulfur-containing heterocycles. Another possibility is the expulsion of the acetonitrile moiety as a neutral molecule from a rearranged molecular ion.

-

M•⁺ (m/z 138) → [C₅H₅N]•⁺ + HCS• (Hypothetical)

-

M•⁺ (m/z 138) → [C₄H₃S]⁺ + CH₃CN (Rearrangement followed by loss of acetonitrile)

These ring-opening and fragmentation events typically lead to a series of lower-mass ions that are characteristic of the thiazole core itself.

Pathway C: Minor Fragmentation Pathways and Neutral Losses

Other fragmentation processes can also occur, though likely yielding ions of lower abundance.

-

Loss of a Methyl Radical: Cleavage of the methyl group from the thiazole ring can occur, although it is generally less favorable than the alpha-cleavage of the larger acetonitrile group.

-

M•⁺ (m/z 138) → [C₅H₃N₂S]⁺ + •CH₃ (m/z 123)

-

-

Loss of Hydrogen Cyanide (HCN): Nitriles can lose HCN following rearrangement. This would result in an ion at m/z 111.

-

M•⁺ (m/z 138) → [C₅H₅NS]•⁺ + HCN (m/z 111)

-

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Fragment Ions

The table below consolidates the predicted key ions, their mass-to-charge ratio (m/z), proposed structure, and the mechanism of formation. This table serves as a quick reference for interpreting an experimental mass spectrum.

| m/z | Proposed Ion Structure/Formula | Mechanism of Formation | Predicted Relative Abundance |

| 138 | [C₆H₆N₂S]•⁺ (Molecular Ion) | Electron Ionization | Moderate to High |

| 98 | [C₅H₆NS]⁺ | Alpha-cleavage; loss of •CH₂CN radical | Very High (Base Peak) |

| 123 | [C₅H₃N₂S]⁺ | Loss of •CH₃ radical from M•⁺ | Low to Moderate |

| 111 | [C₅H₅NS]•⁺ | Loss of neutral HCN from M•⁺ | Low |

Experimental Protocol for GC-MS Analysis

To validate the predicted fragmentation and obtain a reliable mass spectrum, a self-validating and robust analytical method is essential. The following protocol outlines a standard GC-MS procedure for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound standard.

-

Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or acetonitrile to create a 1 mg/mL stock solution.[7]

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35 - 350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Identify the molecular ion (m/z 138) and major fragment ions.

-

Compare the experimental spectrum against the predicted fragmentation pattern and, if available, a reference library spectrum (e.g., NIST, Wiley).

-

The following diagram visualizes the experimental workflow.

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectral fragmentation of this compound under electron ionization is predicted to be dominated by a highly specific alpha-cleavage event. This cleavage of the bond between the heterocyclic ring and the acetonitrile side chain results in the formation of a stable 2-methyl-4-thiazolyl cation at m/z 98, which is expected to be the base peak. The molecular ion should be clearly visible at m/z 138, with other minor fragments corresponding to the loss of a methyl radical (m/z 123) and hydrogen cyanide (m/z 111) also potentially present.

This detailed understanding of the predicted fragmentation pathways provides a powerful tool for analytical scientists. It allows for confident identification of the compound in complex reaction mixtures, confirmation of its structure in synthetic workflows, and the development of robust quality control methods. By combining these theoretical predictions with the standardized experimental protocol provided, researchers can achieve unambiguous characterization of this important chemical building block.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4913352, 2-(1,3-Thiazol-2-yl)acetonitrile." PubChem, [Link]. Accessed January 23, 2026.

-

LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed January 23, 2026.

-

Chemsrc. "CAS#:18832-93-4 | 2-(2-(4-chlorophenyl)thiazol-4-yl)acetonitrile." Chemsrc.com, [Link]. Accessed January 23, 2026.

-

Van Pelt, C. K., & Tureček, F. "CI–MS-MS (acetonitrile) spectrum shows the fragmentation of the m/z 476 peak..." ResearchGate, [Link]. Accessed January 23, 2026.

-

Mohamed, Y. A., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ResearchGate, [Link]. Accessed January 23, 2026.

-

Van Pelt, C. K., & Tureček, F. "Acetonitrile Chemical Ionization Tandem Mass Spectrometry To Locate Double Bonds in Polyunsaturated Fatty Acid Methyl Esters." Analytical Chemistry, vol. 103, no. 1, 2001, pp. 143-52. ACS Publications, [Link]. Accessed January 23, 2026.

-

Navrátilová, V., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, vol. 13, no. 12, 2022, pp. 1953-1959. National Center for Biotechnology Information, [Link]. Accessed January 23, 2026.

-

Van Pelt, C. K., & Tureček, F. "Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters." Analytical Chemistry, vol. 73, no. 7, 2001, pp. 1548-55. PubMed, [Link]. Accessed January 23, 2026.

-

Rostom, S. A. F. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulfides." SCIENTIA PHARMACEUTICA, vol. 75, no. 2, 2007, pp. 57-71. MDPI, [Link]. Accessed January 23, 2026.

-

Development of Gas Chromatography Analysis of Fatty Acids in Marine Organisms. ResearchGate, [Link]. Accessed January 23, 2026.

-

Kollmeier, A. S., & Parr, M. K. "Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach." Rapid Communications in Mass Spectrometry, vol. 34, no. 12, 2020, e8769. PubMed, [Link]. Accessed January 23, 2026.

-

Navrátilová, V., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, vol. 13, no. 12, 2022, pp. 1953-1959. ACS Publications, [Link]. Accessed January 23, 2026.

-

Awastin, M., et al. "Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles." ResearchGate, [Link]. Accessed January 23, 2026.

-

Echeverry, G., et al. "EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY." Acta Biológica Colombiana, vol. 15, no. 1, 2010, pp. 165-174. SciELO Colombia, [Link]. Accessed January 23, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile." PubChem, [Link]. Accessed January 23, 2026.

- Hesse, M., et al. "The Main Fragmentation Reactions of Organic Compounds." In Mass Spectrometry for Organic and Biological Chemists. Wiley-VCH, 2008.

-

Ghorab, M. M., et al. "Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives." Revista de la Societat Catalana de Química, no. 12, 2011, pp. 43-50. RACO, [Link]. Accessed January 23, 2026.

-

MySkinRecipes. "2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile." MySkinRecipes, [Link]. Accessed January 23, 2026.

-

Guseva, G. B., et al. "ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak..." ResearchGate, [Link]. Accessed January 23, 2026.

Sources

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile [myskinrecipes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. article.sapub.org [article.sapub.org]

- 7. Acetonitrile 99.9% CAS 75-05-8 - PanReac AppliChem [itwreagents.com]

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-(2-Methylthiazol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 2-(2-Methylthiazol-4-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals, most notably the antiviral agent Nirmatrelvir. The document explores the synthesis of this pivotal building block and delves into the three primary reaction pathways of its nitrile moiety: hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. Each section offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols adapted from established methodologies, and a discussion of the electronic influence of the 2-methylthiazole ring on the nitrile group's reactivity. This guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, providing both theoretical insights and practical guidance for the utilization of this versatile chemical entity.

Introduction: The Significance of a Versatile Building Block

This compound has emerged as a molecule of significant interest in the landscape of pharmaceutical development. Its structure, which marries a reactive nitrile group with a biologically relevant thiazole heterocycle, positions it as a versatile scaffold for the construction of complex molecular architectures. The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to engage in various biological interactions.

The importance of this compound has been particularly highlighted by its role as a key intermediate in the synthesis of Nirmatrelvir, the active component of the oral antiviral medication Paxlovid™. This drug has been instrumental in the global response to the COVID-19 pandemic, underscoring the critical need for robust and well-understood synthetic routes to its constituent building blocks. A thorough understanding of the reactivity of this compound is therefore not only of academic interest but also of profound practical importance for the pharmaceutical industry.

This guide will provide an in-depth exploration of the chemical transformations of the nitrile group in this molecule, offering a foundation for its application in the synthesis of Nirmatrelvir and other novel therapeutic agents.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, often involving the construction of the thiazole ring as a key step. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

A representative synthesis of this compound proceeds via the reaction of 2-methylthioacetamide with 4-chloroacetoacetonitrile.

Caption: Proposed Hantzsch synthesis of the target molecule.

Experimental Protocol (Representative)

Disclaimer: This is a representative protocol adapted from analogous syntheses. Researchers should optimize conditions for their specific needs.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylthioacetamide (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Reagents: Add 4-chloroacetoacetonitrile (1.05 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity of the Nitrile Group: A Gateway to Diverse Functionalities

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other important chemical moieties. The electronic nature of the 2-methylthiazole ring, being a somewhat electron-withdrawing heterocycle, can influence the reactivity of the adjacent nitrile group, potentially making the nitrile carbon more electrophilic and the α-protons more acidic. This section will explore the three principal transformations of the nitrile group: hydrolysis, reduction, and cycloaddition.

Hydrolysis to 2-(2-Methylthiazol-4-yl)acetic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to the carboxylic acid. The reaction can be catalyzed by either acid or base.

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation yields an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed to the carboxylate, which is protonated upon acidic workup to give the carboxylic acid.[1]

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).[2]

-

Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction for the disappearance of the starting material and the intermediate amide by TLC.

-

Work-up: Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

Isolation: The product, 2-(2-Methylthiazol-4-yl)acetic acid, may precipitate upon acidification. If so, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization.

| Reactant | Reagents | Product | Expected Yield |

| This compound | 1. NaOH (aq), EtOH2. HCl (aq) | 2-(2-Methylthiazol-4-yl)acetic acid | Moderate to Good |

Reduction to 2-(2-Methylthiazol-4-yl)ethanamine

The reduction of nitriles to primary amines is a highly valuable transformation, providing access to key building blocks for pharmaceuticals. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation, for instance, using Raney Nickel.

Catalytic hydrogenation with Raney Nickel is an industrially scalable and effective method for nitrile reduction. The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond.

Caption: Workflow for the catalytic reduction of the nitrile.

-

Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney Nickel in ethanol.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and heat to a suitable temperature (e.g., 50-70 °C).

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of aliquots.

-

Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Methylthiazol-4-yl)ethanamine. Further purification can be achieved by distillation or by salt formation and recrystallization.

| Reactant | Reagents | Product | Expected Yield |

| This compound | H₂, Raney Nickel, NH₃/EtOH | 2-(2-Methylthiazol-4-yl)ethanamine | Good to Excellent |

[3+2] Cycloaddition to 2-Methyl-4-((1H-tetrazol-5-yl)methyl)thiazole

The [3+2] cycloaddition of a nitrile with an azide is a powerful method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. This reaction is often catalyzed by a Lewis acid, such as a zinc salt, in an aqueous medium.

The reaction is believed to proceed through the coordination of the Lewis acid to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide ion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.

Caption: Simplified mechanism for the zinc-catalyzed synthesis of tetrazoles.

-

Reaction Setup: To a flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalytic amount of zinc bromide or another suitable Lewis acid.

-

Solvent: Add a solvent mixture, typically water and isopropanol.

-

Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and dilute with water. Acidify with hydrochloric acid to a pH of ~2.

-

Isolation: The product, 2-methyl-4-((1H-tetrazol-5-yl)methyl)thiazole, may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

| Reactant | Reagents | Product | Expected Yield |

| This compound | NaN₃, ZnBr₂ (cat.), H₂O/iPrOH | 2-Methyl-4-((1H-tetrazol-5-yl)methyl)thiazole | Good |

Spectroscopic Characterization

The characterization of this compound and its derivatives relies on standard spectroscopic techniques. Below are the expected characteristic signals.

| Compound | ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) | IR (Expected Peaks, cm⁻¹) |

| This compound | δ ~7.1 (s, 1H, thiazole-H), ~3.8 (s, 2H, CH₂CN), ~2.7 (s, 3H, CH₃) | δ ~165 (thiazole-C2), ~150 (thiazole-C4), ~117 (thiazole-C5), ~117 (CN), ~23 (CH₂), ~19 (CH₃) | ~2250 (C≡N stretch), ~1580 (C=N stretch) |

| 2-(2-Methylthiazol-4-yl)acetic acid | δ ~10-12 (br s, 1H, COOH), ~7.0 (s, 1H, thiazole-H), ~3.7 (s, 2H, CH₂COOH), ~2.7 (s, 3H, CH₃) | δ ~175 (C=O), ~165 (thiazole-C2), ~150 (thiazole-C4), ~115 (thiazole-C5), ~40 (CH₂), ~19 (CH₃) | ~2500-3300 (O-H stretch), ~1710 (C=O stretch) |

| 2-(2-Methylthiazol-4-yl)ethanamine | δ ~6.8 (s, 1H, thiazole-H), ~3.0 (t, 2H, CH₂N), ~2.8 (t, 2H, ArCH₂), ~2.7 (s, 3H, CH₃), ~1.5 (br s, 2H, NH₂) | δ ~170 (thiazole-C2), ~152 (thiazole-C4), ~112 (thiazole-C5), ~42 (CH₂N), ~38 (ArCH₂), ~19 (CH₃) | ~3300-3400 (N-H stretch) |

| 2-Methyl-4-((1H-tetrazol-5-yl)methyl)thiazole | δ ~15 (br s, 1H, NH), ~7.2 (s, 1H, thiazole-H), ~4.3 (s, 2H, CH₂), ~2.7 (s, 3H, CH₃) | δ ~166 (thiazole-C2), ~155 (tetrazole-C), ~151 (thiazole-C4), ~118 (thiazole-C5), ~30 (CH₂), ~19 (CH₃) | ~3000-3400 (N-H stretch), ~1550-1600 (C=N, N=N stretches) |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Applications in Drug Discovery and Development

The synthetic transformations described herein underscore the utility of this compound as a versatile intermediate. The resulting products—carboxylic acids, primary amines, and tetrazoles—are all valuable pharmacophores and synthetic handles.

-

Carboxylic Acid Analogs: The corresponding acetic acid derivative can be used in the synthesis of ester or amide libraries for structure-activity relationship (SAR) studies.

-

Primary Amine Derivatives: The ethanamine product is a crucial building block for introducing the 2-(2-methylthiazol-4-yl)ethyl moiety into drug candidates. This amine can be further functionalized through acylation, alkylation, or reductive amination.

-

Tetrazole Isosteres: The tetrazole derivative serves as a bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties.

The paramount application of this compound remains its role in the synthesis of Nirmatrelvir . The transformations of the nitrile group are central to the construction of the complex architecture of this protease inhibitor.

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile reactivity profile centered on its nitrile functionality. This guide has provided a detailed overview of its synthesis and the key transformations of the nitrile group through hydrolysis, reduction, and cycloaddition. The provided protocols, while representative, offer a solid foundation for laboratory synthesis. The critical role of this molecule in the synthesis of Nirmatrelvir highlights the importance of a deep and practical understanding of its chemistry. It is anticipated that the information presented here will aid researchers in the efficient and innovative application of this important building block in the ongoing quest for new therapeutic agents.

References

-

Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. Available at: [Link]

-

1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Available at: [Link]

-

Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. ResearchGate. Available at: [Link]

-

Zhang, M. Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. JSR HS Research Articles. Available at: [Link]

-

Reactions of Nitriles. Chemistry Steps. Available at: [Link]

- Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.

Sources

Methodological & Application

An In-depth Technical Guide to the Synthesis of 2-(2-Methylthiazol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 2-(2-Methylthiazol-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the key intermediate, 4-(chloromethyl)-2-methylthiazole, followed by a nucleophilic substitution reaction to introduce the acetonitrile functionality. This document provides a detailed, step-by-step methodology, explains the rationale behind experimental choices, and includes critical safety protocols for handling hazardous reagents.

Introduction

Thiazole-containing compounds are a prominent class of heterocycles in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities. The substituent pattern on the thiazole ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as a versatile intermediate for the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol essential for researchers in the field.

Overview of the Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process:

-

Hantzsch Thiazole Synthesis: Formation of the 2-methyl-4-(chloromethyl)thiazole intermediate from thioacetamide and 1,3-dichloroacetone.

-

Nucleophilic Substitution (Cyanation): Conversion of the chloromethyl intermediate to the final product, this compound, using sodium cyanide.

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 4-(Chloromethyl)-2-methylthiazole

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring. In this step, thioacetamide reacts with 1,3-dichloroacetone to form the desired chloromethylthiazole intermediate.

Experimental Protocol

Materials and Equipment:

-

Thioacetamide

-

1,3-Dichloroacetone

-

Ethanol (absolute)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol.

-

To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(chloromethyl)-2-methylthiazole as a pale yellow oil.

Causality of Experimental Choices:

-

Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the subsequent cyclization reaction.

-

Reflux Conditions: Heating the reaction mixture ensures a sufficient reaction rate for the condensation and cyclization to proceed to completion in a reasonable timeframe.

PART 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction where the chloride of the 4-(chloromethyl) group is displaced by a cyanide ion. Due to the high toxicity of cyanide salts, this procedure must be performed with strict adherence to safety protocols.

Critical Safety Precautions for Handling Cyanide

DANGER: Sodium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. All operations involving sodium cyanide must be conducted in a well-ventilated chemical fume hood.[1][2]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves. It is recommended to double-glove.

-

Engineering Controls: All manipulations of solid sodium cyanide and the reaction itself must be performed in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.

-

Incompatible Materials: Keep sodium cyanide away from acids and water, as this can generate highly toxic hydrogen cyanide gas.[1]

-

Emergency Preparedness: Have a cyanide antidote kit readily available and ensure personnel are trained in its use. In case of exposure, seek immediate medical attention.

-

Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of according to institutional and environmental regulations. A common method involves treatment with an oxidizing agent like bleach under basic conditions to convert cyanide to the less toxic cyanate.

Experimental Protocol

Materials and Equipment:

-

4-(Chloromethyl)-2-methylthiazole

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or Acetonitrile (CH₃CN)[3]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-(chloromethyl)-2-methylthiazole (1.0 eq) in anhydrous DMSO or acetonitrile.[3]

-

Carefully add sodium cyanide (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to 50-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Work-up: Carefully pour the reaction mixture into a larger volume of cold water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO or acetonitrile is used to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the SN2 reaction.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential side reactions with atmospheric moisture, especially when using anhydrous solvents.

-

Temperature: Moderate heating increases the reaction rate without causing significant decomposition of the reactants or product.

-

Excess Cyanide: A slight excess of sodium cyanide is used to ensure the complete conversion of the starting material.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl group protons on the thiazole ring, the methylene protons of the acetonitrile group, and the proton on the thiazole ring. |

| ¹³C NMR | Resonances for the carbons of the methyl group, the thiazole ring, the methylene group, and the nitrile carbon. |

| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₆H₆N₂S, MW: 138.19 g/mol ).[5] |

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | Thioacetamide | C₂H₅NS | 75.13 | 4-(Chloromethyl)-2-methylthiazole | C₅H₆ClNS | 147.62 |

| 1 | 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | |||

| 2 | 4-(Chloromethyl)-2-methylthiazole | C₅H₆ClNS | 147.62 | This compound | C₆H₆N₂S | 138.19[5] |

| 2 | Sodium Cyanide | NaCN | 49.01 |

Conclusion

This guide provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided rationale for the experimental choices and the characterization guidelines will aid in the successful execution and validation of the synthesis.

References

-

Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. (n.d.). Retrieved from [Link]

- A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. (2023). Scientific Reports, 13(1), 12978.

- Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)

-

2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)

-

(PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. (n.d.). Retrieved from [Link]

-

Cyanide Exposure Treatment Protocol. (n.d.). McLaren Health Plan. Retrieved from [Link]

- HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. (2021). Journal of Chemical Sciences, 133(4), 116.

-

2-amino-4-methylthiazole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of[4][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 868318.

-

1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In [Book Title]. Retrieved from [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-Portal.org. Retrieved from [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).

- Cyanide Toxicity Treatment. (2021). Imperial County Emergency Medical Services Agency.

-